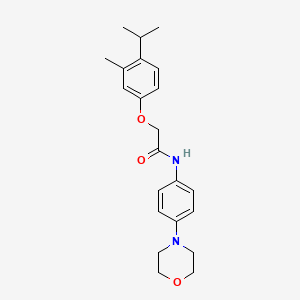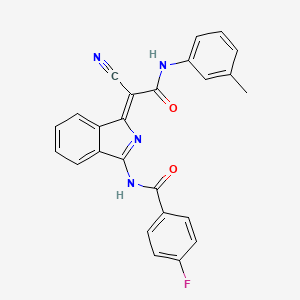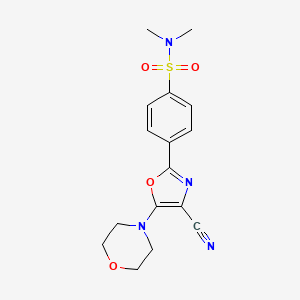
O-(Oxolan-3-yl)hydroxylamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(Oxolan-3-yl)hydroxylamine;hydrochloride, also known as O-[(oxolan-3-yl)methyl]hydroxylamine hydrochloride, is a chemical compound with the CAS Number: 854382-86-8 . It has a molecular weight of 153.61 . The compound is typically stored at -10 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is O-((tetrahydrofuran-3-yl)methyl)hydroxylamine hydrochloride . The InChI code for this compound is 1S/C5H11NO2.ClH/c6-8-4-5-1-2-7-3-5;/h5H,1-4,6H2;1H . The InChI key is IGUHKKFIPFWTRI-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 139.58 .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- O-(Oxolan-3-yl)hydroxylamine;hydrochloride plays a significant role in the synthesis of oximes. A study by Li, Li, and Li (2006) demonstrated the use of hydroxylamine hydrochloride for the condensation of aldehydes and ketones to form oximes, noting its efficiency in terms of higher yields, milder conditions, and shorter reaction times compared to conventional methods (Ji-tai Li, Xiaoliang Li, & Tong-shuang Li, 2006).
- The compound is also crucial in the mechanochemical synthesis of N-substituted indole-3-carboxaldehyde oximes. Baláž et al. (2019) highlighted its role in facilitating the preparation of these oximes in a solvent-free reaction, emphasizing its environmentally friendly and sustainable character (M. Baláž et al., 2019).
Biological and Environmental Implications
- In the field of environmental chemistry, hydroxylamine has been observed to significantly impact atmospheric chemistry. A study by Prinn et al. (2001) discussed the role of the hydroxyl radical (OH) in the atmosphere, affecting the degradation of pollutants and gases involved in ozone depletion and the greenhouse effect (R. Prinn et al., 2001).
- Gligorovski et al. (2015) provided an extensive overview of the role of hydroxyl radical in various environmental compartments, including its implications in natural waters and the atmosphere. This research underlines the importance of understanding the chemistry of hydroxyl radicals in environmental processes (S. Gligorovski et al., 2015).
Advanced Materials and Applications
- Research by Jiang et al. (2023) on the synthesis of N-heterocycles using oximes and hydroxylamines as nitrogen sources has shown significant advancements. The study summarized recent developments in this area, highlighting the potential for creating environmentally friendly and sustainable methods (Huiyan Jiang et al., 2023).
- The work by Lu et al. (2014) on iron-catalyzed intermolecular amino-oxygenation of olefins, using a functionalized hydroxylamine, is another example of innovative applications in material science. This method provided a new way to create amino alcohol derivatives with diverse regio- and stereochemical arrays (Dengfu Lu et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Mécanisme D'action
Mode of Action
Hydroxylamines are known to act as nucleophiles, reacting with electrophiles in biochemical reactions . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Hydroxylamines are involved in various biochemical reactions, including the formation of oximes and hydrazones . The downstream effects of these reactions depend on the specific context and are currently under investigation.
Propriétés
IUPAC Name |
O-(oxolan-3-yl)hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c5-7-4-1-2-6-3-4;/h4H,1-3,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBUNEWFSGYZOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1ON.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2997301.png)


![4,4-Dimethyl-2-[(4-nitroanilino)methylidene]-3-oxopentanenitrile](/img/structure/B2997304.png)




![4-butyl-3-((2-chloro-4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2997312.png)
![5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2997314.png)
![8-(3,5-Dimethylpyrazolyl)-1-[(4-chlorophenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2997315.png)



